ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate
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Overview
Description
ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a suitable indolizine precursor with a piperidine derivative under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including the use of efficient catalysts and purification techniques, is crucial to achieving high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones .
Scientific Research Applications
ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate include other indolizine derivatives and compounds with similar functional groups. Examples include:
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- Indolizidine 209B
- Various indole derivatives
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
ethyl 4-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-3-26-18(24)20-9-6-12(7-10-20)19-17(23)16-13-5-4-8-21(13)15(22)11-14(16)25-2/h11-12H,3-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWZRFEBNSJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C3CCCN3C(=O)C=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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